N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 477227-91-1

N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-2806108
CAS Number: 477227-91-1
Molecular Formula: C26H21FN4O
Molecular Weight: 424.479
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. It exhibits oral bioavailability and has demonstrated in vivo efficacy in inhibiting tumor growth in mouse xenograft models [].
  • Relevance: While structurally distinct from N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, GSK2606414 shares the central 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. This highlights the importance of this scaffold in medicinal chemistry and its ability to bind to diverse targets depending on the substitution pattern.

(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile ((R)-6c)

  • Compound Description: (R)-6c is a selective JAK1 inhibitor with an IC50 of 8.5 nM []. It demonstrates good selectivity over JAK2 []. In vivo studies in mice and rats have shown promising efficacy in models of rheumatoid arthritis and ankylosing spondylitis [].
  • Relevance: This compound, like N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, features a substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. The variation in substituents between the two compounds exemplifies how modifications to this core can be used to target different kinase families (JAK family for (R)-6c versus potential kinase activity for the query compound).
  • Compound Description: Compounds 4 and 5 are designed as classical 6-5 ring-fused analogues acting as thymidylate synthase (TS) inhibitors []. These compounds are more potent inhibitors of human TS compared to known antifolates like PDDF, ZD1694, and LY231514 []. They are not substrates for human FPGS and show growth inhibitory activity against various tumor cell lines, suggesting TS as their primary target [].
  • Relevance: These compounds, although possessing a more complex structure compared to N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, share the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, but with modifications including a thiobenzoyl-l-glutamic acid moiety at the 5-position. This structural similarity places them within the same chemical class and highlights the versatility of the core structure for developing diverse pharmacological agents.

2,4-diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines (1-8)

  • Compound Description: Compounds 1-8 represent a series of eight novel, nonclassical, antifolate analogs with various substitutions on the anilinomethyl moiety at the 5-position of the 2,4-diamino-pyrrolo[2,3-d]pyrimidine core []. They display significant selectivity towards Toxoplasma gondii dihydrofolate reductase (tgDHFR) compared to rat liver DHFR [].
  • Relevance: This series, alongside N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exemplifies the structural diversity achievable by modifying the pyrrolo[2,3-d]pyrimidine scaffold. Despite having a 2,4-diamino substitution pattern on the core compared to the mono-amino substitution in the main compound, the shared scaffold and exploration of anilinomethyl substitutions at the 5-position highlight a potential avenue for exploring structure-activity relationships and developing compounds with specific DHFR inhibitory profiles.

N-[4-[N-[(2,4-diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (9)

  • Compound Description: Compound 9 is a classical antifolate analog designed as a dihydrofolate reductase (DHFR) inhibitor and antitumor agent []. It exhibits comparable inhibitory activity to methotrexate (MTX) against the growth of various human leukemia and carcinoma cell lines [].
  • Relevance: Though featuring a 2,4-diamino substitution on the pyrrolo[2,3-d]pyrimidine core unlike the query compound, compound 9's structural similarity, especially the presence of a substituted benzoyl-L-glutamic acid moiety at the 5-position, links it to N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This highlights a common strategy in medicinal chemistry to modify the pyrrolo[2,3-d]pyrimidine scaffold for developing antifolate agents.
  • Compound Description: This series of compounds (8-15) was designed to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) []. Members of this series displayed varying degrees of potency against VEGFR-2, with some being significantly more potent than the standard, semaxanib [].
  • Relevance: Although these compounds possess a 2,4-diamine substitution on the pyrrolo[2,3-d]pyrimidine core in contrast to N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, they emphasize the versatility of this scaffold for targeting different receptor families (kinase for the query compound versus VEGFR for 8-15) and highlight the impact of substituent modifications on biological activity.

7-benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines

  • Compound Description: This series of compounds represents a novel class of antimitotic and antitumor agents []. They bind to tubulin at a site distinct from other known inhibitors like colchicine, vinca alkaloids, and paclitaxel []. Notably, some compounds in this series can reverse tumor resistance mediated by the P-glycoprotein efflux pump [].
  • Relevance: This series shares a close structural resemblance to N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, particularly the 7-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core structure. This similarity suggests a common mechanism of action related to microtubule disruption and highlights the potential of the query compound as a potential antimitotic agent.

Properties

CAS Number

477227-91-1

Product Name

N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C26H21FN4O

Molecular Weight

424.479

InChI

InChI=1S/C26H21FN4O/c1-32-22-13-11-21(12-14-22)31-16-23(19-5-3-2-4-6-19)24-25(29-17-30-26(24)31)28-15-18-7-9-20(27)10-8-18/h2-14,16-17H,15H2,1H3,(H,28,29,30)

InChI Key

UGPUEDWXURAFJK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)F)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.